AG 370 vs. Tyrphostin AG 1296: Differentiating PDGFR Inhibitor Potency for Tailored Pathway Modulation
AG 370 exhibits moderate PDGFR kinase inhibition (IC50 = 20 μM), contrasting sharply with the high potency of Tyrphostin AG 1296 (IC50 = 0.3-1 μM) [1]. This ~20- to 66-fold difference in potency is a key differentiator for applications where complete receptor blockade may be undesirable or where a less potent chemical probe is needed to study partial inhibition effects [1]. Tyrphostin AG 1296's higher potency is attributed to its ATP-competitive mechanism, which may fully ablate receptor signaling at lower concentrations, whereas AG 370's more moderate effect allows for graded pathway interrogation .
| Evidence Dimension | PDGFR Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 20 μM |
| Comparator Or Baseline | Tyrphostin AG 1296: 0.3-1 μM |
| Quantified Difference | AG 370 is 20- to 66-fold less potent |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
This difference in potency is critical for selecting the correct tool compound for dose-response studies; AG 370 allows for studying PDGFR inhibition without the complete signal ablation associated with more potent inhibitors like AG 1296.
- [1] PMC. (2010). Table 1: Kinase Inhibitor Panel. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC2978137/table/T1/ View Source
